molecular formula C12H13NS B15209126 1-Ethyl-4-methylquinoline-2(1H)-thione

1-Ethyl-4-methylquinoline-2(1H)-thione

Cat. No.: B15209126
M. Wt: 203.31 g/mol
InChI Key: LPFJBFQOWNDNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-methylquinoline-2(1H)-thione is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-methylquinoline-2(1H)-thione typically involves the reaction of 4-methylquinoline with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the ethylation process. The thione group is introduced through a subsequent reaction with sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methylquinoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-Ethyl-4-methylquinoline-2(1H)-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties. Studies have shown that quinoline derivatives can inhibit the growth of various pathogens.

    Medicine: Explored for its potential use in drug development. Quinoline derivatives are known for their therapeutic properties, including antimalarial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-methylquinoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in pathogens. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

    4-Methylquinoline: Shares a similar quinoline core structure but lacks the ethyl and thione groups.

    1-Ethylquinoline: Similar to 1-Ethyl-4-methylquinoline-2(1H)-thione but without the methyl and thione groups.

    2-Methylquinoline: Another quinoline derivative with a methyl group at the 2-position.

Uniqueness: this compound stands out due to its unique combination of ethyl, methyl, and thione groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to other quinoline derivatives.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

1-ethyl-4-methylquinoline-2-thione

InChI

InChI=1S/C12H13NS/c1-3-13-11-7-5-4-6-10(11)9(2)8-12(13)14/h4-8H,3H2,1-2H3

InChI Key

LPFJBFQOWNDNQQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC1=S)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.